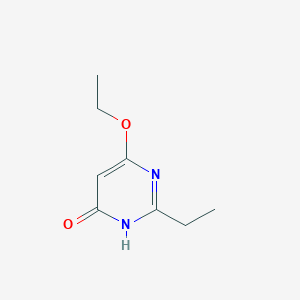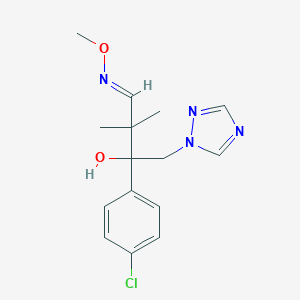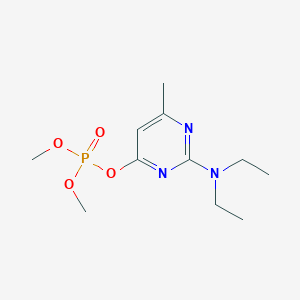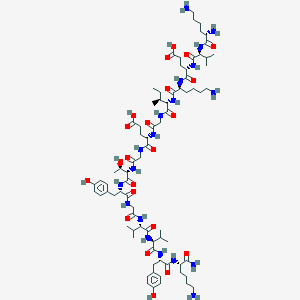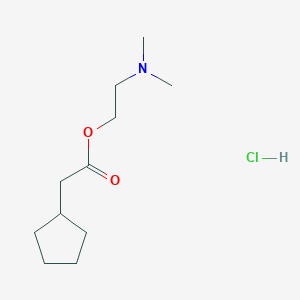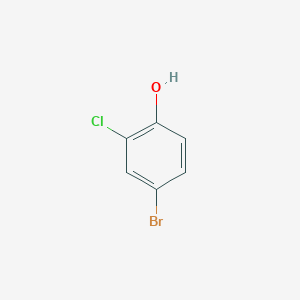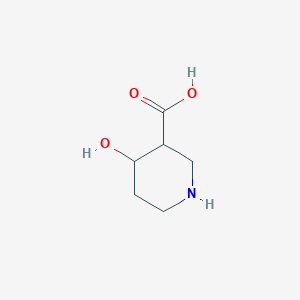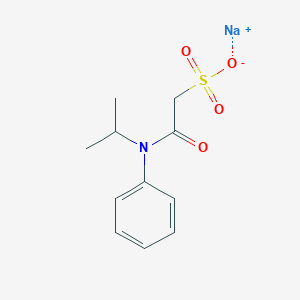![molecular formula C12H13NOS B165087 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one CAS No. 127740-02-7](/img/structure/B165087.png)
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, also known as PI3K inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a key enzyme involved in the regulation of cell growth, survival, and metabolism. PI3K inhibitors have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, inflammation, and autoimmune diseases.
Mechanism Of Action
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors work by blocking the activity of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, which is a key enzyme in the 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one/AKT/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can prevent the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical And Physiological Effects
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been shown to have a wide range of biochemical and physiological effects. They can inhibit cell proliferation and induce apoptosis in cancer cells, leading to tumor regression. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can modulate immune cell function, leading to the suppression of autoimmune responses.
Advantages And Limitations For Lab Experiments
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have several advantages for laboratory experiments. They are small molecules that can be easily synthesized and purified, making them readily available for use in experiments. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied and characterized, making them well-suited for use in a wide range of experiments. However, there are also limitations to the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in laboratory experiments. They can have off-target effects, leading to unintended consequences. Additionally, their potency and selectivity can vary depending on the specific inhibitor used, making it important to carefully select the appropriate inhibitor for each experiment.
Future Directions
There are several future directions for the study of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors. One area of research is the development of more potent and selective inhibitors that can be used in clinical settings. Additionally, there is ongoing research into the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in combination with other drugs, such as chemotherapy and immunotherapy, to enhance their therapeutic effects. Another area of research is the investigation of the role of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for further research into the mechanisms of action of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors, which could lead to the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one involves several steps, including the reaction of 4-bromo-2-isopropylphenol with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied for their potential therapeutic applications in cancer, inflammation, and autoimmune diseases. They have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been investigated as potential treatments for autoimmune diseases, such as lupus and type 1 diabetes.
properties
CAS RN |
127740-02-7 |
|---|---|
Product Name |
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one |
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H13NOS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(14)13-11/h3-8H,1-2H3,(H,13,14) |
InChI Key |
IFEDJZYBRHHTDR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
synonyms |
4-[4-(1-METHYLETHYL)PHENYL]-2(3H)-THIAZOLONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



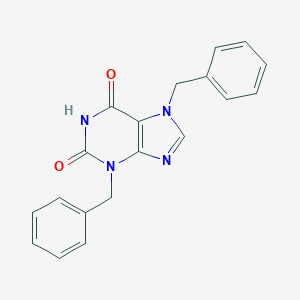
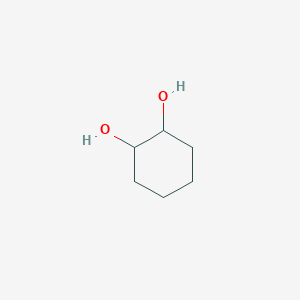
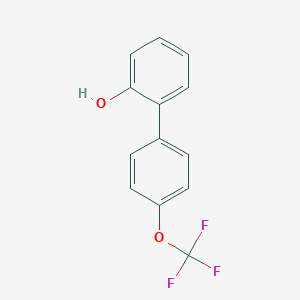
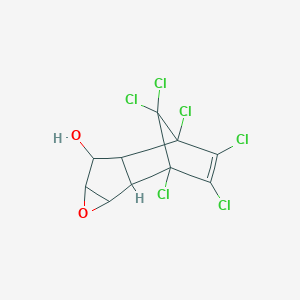
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
